N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a benzothiazole ring, a methoxy group, and a pyridin-2-ylmethyl moiety
Mechanism of Action
Target of Action
The primary targets of N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
This compound interacts with its targets by inhibiting the activity of the COX enzymes . It has been shown to have the highest IC50 values for COX-1 inhibition among a series of similar compounds . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in the production of these inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
The compound’s high ic50 values for cox-1 inhibition suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins due to the inhibition of the COX enzymes . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Action Environment
Biochemical Analysis
Biochemical Properties
It has been reported that similar benzothiazole derivatives have shown anti-inflammatory properties . These compounds were found to inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response . The exact enzymes, proteins, and other biomolecules that N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide interacts with are yet to be identified.
Cellular Effects
Based on the anti-inflammatory properties of similar compounds, it can be hypothesized that this compound may influence cell function by modulating inflammatory pathways
Molecular Mechanism
It is known that similar benzothiazole derivatives inhibit the COX-1 and COX-2 enzymes, which are involved in the inflammatory response . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with increased oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzothiazole compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(piperidin-1-yl)ethanamine
N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(morpholino)ethanamine
N-(benzo[d]thiazol-2-yl)-2-chloropropanamide
Uniqueness: N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its distinct structure and reactivity profile make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-17-9-6-7-15(13-17)20(25)24(14-16-8-4-5-12-22-16)21-23-18-10-2-3-11-19(18)27-21/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLYPDIFUJYUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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